

# "1-Butylpiperazin-2-one" spectroscopic data (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 1-Butylpiperazin-2-one

Cat. No.: B1290433

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## Spectroscopic Data of 1-Butylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **1-Butylpiperazin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of **1-Butylpiperazin-2-one**.

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-Butylpiperazin-2-one**. These predictions are derived from the analysis of similar structures, including N-substituted piperazinones, N-alkylated piperazines, and cyclic amides.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The predicted <sup>1</sup>H NMR spectrum of **1-Butylpiperazin-2-one** in a deuterated solvent such as CDCl<sub>3</sub> would exhibit distinct signals corresponding to the protons of

the butyl group and the piperazinone ring.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **1-Butylpiperazin-2-one**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
H-3	~3.3 - 3.5	t	2H
H-5	~2.8 - 3.0	t	2H
H-6	~3.1 - 3.3	s	2H
Butyl-H $\alpha$	~2.4 - 2.6	t	2H
Butyl-H $\beta$	~1.4 - 1.6	m	2H
Butyl-H $\gamma$	~1.2 - 1.4	m	2H
Butyl-H $\delta$	~0.9	t	3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity: s = singlet, t = triplet, m = multiplet.

$^{13}\text{C}$  NMR (Carbon-13 NMR): The predicted  $^{13}\text{C}$  NMR spectrum will show six distinct signals corresponding to the inequivalent carbon atoms in **1-Butylpiperazin-2-one**.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **1-Butylpiperazin-2-one**

Carbon Atom	Predicted Chemical Shift (ppm)
C-2 (C=O)	~170 - 175
C-3	~45 - 50
C-5	~50 - 55
C-6	~55 - 60
Butyl-C $\alpha$	~50 - 55
Butyl-C $\beta$	~28 - 32
Butyl-C $\gamma$	~19 - 23
Butyl-C $\delta$	~13 - 15

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl<sub>3</sub> at 77.16 ppm).

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Butylpiperazin-2-one** is expected to show characteristic absorption bands for the amide carbonyl group and the various C-H and C-N bonds within the molecule.

Table 3: Predicted IR Absorption Frequencies for **1-Butylpiperazin-2-one**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C=O (Amide I)	1650 - 1680	Strong
C-H (Aliphatic)	2850 - 2960	Strong
C-N Stretch	1100 - 1250	Medium
CH <sub>2</sub> Bend	1450 - 1470	Medium

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-Butylpiperazin-2-one** is expected to produce a molecular ion peak and several characteristic fragment ions resulting from the

cleavage of the butyl group and the piperazinone ring.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **1-Butylpiperazin-2-one**

Ion	Predicted m/z	Description
[M] <sup>+</sup>	156	Molecular Ion
[M-CH <sub>3</sub> ] <sup>+</sup>	141	Loss of a methyl radical
[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	127	Loss of an ethyl radical
[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>	113	Loss of a propyl radical
[M-C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	99	Loss of the butyl radical (piperazin-2-one cation)
C <sub>4</sub> H <sub>9</sub> <sup>+</sup>	57	Butyl cation

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Butylpiperazin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, D<sub>2</sub>O, DMSO-d<sub>6</sub>). The solution should be clear and free of particulate matter.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer

relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.

## Infrared (IR) Spectroscopy

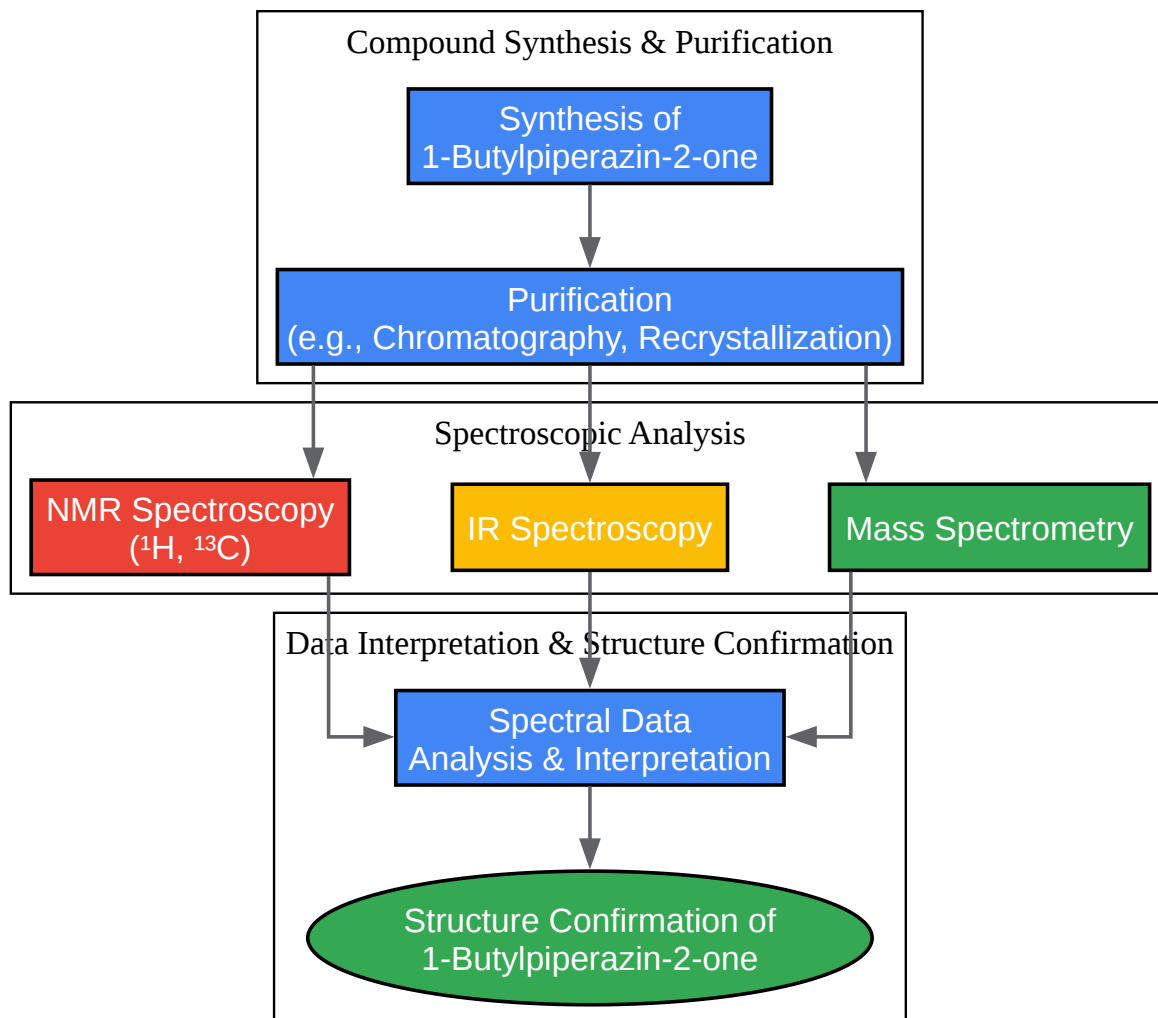
- **Sample Preparation:** For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- **Data Acquisition:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or KBr pellet) is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube and heated to volatilize it into the ion source.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.<sup>[1][2]</sup>
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **1-Butylpiperazin-2-one**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-Butylpiperazin-2-one**.

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## References

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